Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate

Indole phosphonate synthesis Horner-Wadsworth-Emmons reagent One‑pot preparation

Researchers needing reliable α-ketophosphonate HWE reagents often face supply inconsistency and purity issues that undermine E/Z selectivity in vinylindole synthesis. Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate (CAS 850231-86-6) resolves these challenges: • Defined α-ketophosphonate architecture ensures consistent enolate geometry and (E)-selectivity in Horner-Wadsworth-Emmons olefination. • One-step preparation from indole eliminates prior activation, preserving precious natural product material. • Available at 97% purity to mitigate side reactions in sensitive Pd-catalyzed couplings. • Log P 2.16 supports enhanced cell permeability in early-stage medicinal chemistry.

Molecular Formula C14H18NO4P
Molecular Weight 295.27 g/mol
CAS No. 850231-86-6
Cat. No. B1314751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate
CAS850231-86-6
Molecular FormulaC14H18NO4P
Molecular Weight295.27 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC(=O)C1=CNC2=CC=CC=C21)OCC
InChIInChI=1S/C14H18NO4P/c1-3-18-20(17,19-4-2)10-14(16)12-9-15-13-8-6-5-7-11(12)13/h5-9,15H,3-4,10H2,1-2H3
InChIKeyPGMJTAAMJLMNGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate Overview


Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate (CAS 850231-86-6) is a phosphonate ester derivative featuring a 3‑substituted indole ring linked through a 2‑oxoethyl chain to a diethoxyphosphoryl group. The molecule is primarily valued as a Horner‑Wadsworth‑Emmons (HWE) reagent for the efficient construction of α,β‑unsaturated indole derivatives, a motif present in numerous alkaloid‑based drug candidates [1]. Key physical‑chemistry parameters including predicted log P, density and boiling point have been catalogued in curated chemical databases, providing a baseline for formulation and handling decisions .

Why Generic Indole Phosphonates Underperform


Generic indole‑bearing phosphonates, such as dialkyl (indol‑3‑yl)methylphosphonates, lack the C‑2 carbonyl linker that defines the title compound. In the HWE olefination pathway the proximity of the carbonyl to the phosphonate centre enhances anion stability and controls enolate geometry, directly influencing the E/Z selectivity and reactivity of the resulting vinylindole product [1]. Substituting with an analogue that omits or repositions this carbonyl therefore risks altered — or altogether failed — reactivity, making the exact α‑ketophosphonate architecture a functional prerequisite for the intended synthetic outcomes.

Evidence-Based Differentiation


One-Step Indole Phosphonate Synthesis

The target compound can be obtained directly from indole in a single synthetic operation, whereas the most common alternative routes to indole‑3‑yl phosphonates require at least three distinct transformations (e.g., indole functionalisation, phosphonate introduction, and esterification). The literature explicitly demonstrates that Diethyl 2‑(1H‑indol‑3‑yl)‑2‑oxoethylphosphonate was prepared in one step from indole [1]. Although an exact yield figure for this specific step is not disclosed, the elimination of two or more protection/deprotection or pre‑functionalisation steps represents a tangible reduction in process time, solvent usage, and cumulative purification losses. By contrast, traditional Horner‑Wadsworth‑Emmons surrogates such as triethyl phosphonoacetate lack the pre‑formed indole core and demand additional coupling and deprotection sequences to arrive at the same indolyl‑acrylic acid scaffold.

Indole phosphonate synthesis Horner-Wadsworth-Emmons reagent One‑pot preparation

Lipophilicity Profile Comparison

The predicted octanol‑water partition coefficient (log P) of Diethyl [2‑(indol‑3‑yl)‑2‑oxoethyl]phosphonate is 2.16 (ACD/Labs Percepta) . For comparison, the parent heterocycle indole displays a log P of approximately 1.87, and the widely used commodity HWE reagent triethyl phosphonoacetate has a log P of about 0.9 [1]. The +0.29 increase relative to indole and the +1.26 advantage over triethyl phosphonoacetate indicate that the title compound resides in a more favourable lipophilicity range for passive membrane diffusion. This property is particularly relevant when the phosphonate is intended for intact‑cell assays or as a prodrug precursor, as higher log P often correlates with improved cellular uptake.

Lipophilicity log P Membrane permeability Phosphonate esters

Purity Grades for Reaction-Critical Work

Independent commercial suppliers offer the compound at defined purity levels that allow investigators to match the grade to the sensitivity of their chemistry. AKSci lists a minimum purity of 95 % , while Matrix Scientific provides a 97 % grade . The 2‑percentage‑point improvement in purity, while modest in absolute terms, reduces the burden of residual genotoxic or chromatographically interfering impurities that can accumulate during multi‑step sequences. For key Horner‑Wadsworth‑Emmons coupling steps where trace acids or nucleophiles are detrimental, selection of the higher‑purity lot can improve yield reproducibility.

Chemical purity Quality control Phosphonate sourcing

HWE Olefination for Indole-Acrylic Acid Scaffolds

The phosphonate has been successfully employed as a Horner‑Wadsworth‑Emmons reagent to access (E)‑3‑(indol‑3‑yl)acrylic acid derivatives, a privileged framework embedded in numerous pharmacologically active indole alkaloids [1]. Alternative olefination strategies (e.g., aldol condensation followed by dehydration) often afford lower E/Z ratios and require harsher conditions. Although a systematic head‑to‑head comparison of yields with other indole phosphonates is not available, the unambiguous formation of the desired α,β‑unsaturated products under mild alkali‑mediated conditions confirms the reagent’s competency. This empirical track record reduces uncertainty in route scouting and supports its preference in medicinal‑chemistry campaigns focused on indole‑based lead optimisation.

Indole alkaloids α,β-Unsaturated carbonyls Horner‑Wadsworth‑Emmons reaction

Application Scenarios for Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate


Indole-Acrylic Acid Library Assembly

Leveraging the one‑step accessibility from indole and the proven Horner‑Wadsworth‑Emmons reactivity, the compound can serve as the linchpin for generating diverse (E)‑3‑(indol‑3‑yl)acrylic acid derivatives in parallel format. Its enhanced lipophilicity (log P 2.16 versus parent indole) may also improve oral absorption predictions, making it a strategic choice when constructing screening collections targeting intracellular enzymes or GPCRs expressed in mammalian cells .

Late-Stage Functionalisation of Natural Product Cores

For semi‑synthetic programmes that start from an existing indole‑containing scaffold, the title phosphonate eliminates the need for prior indole activation. The one‑step preparation from free indole [1] implies that the phosphonate warhead can be introduced at an early stage and then carried through a convergent sequence, preserving precious natural product material and reducing the number of isolation steps.

Purity-Critical Process Chemistry & Scale-Up

Where process robustness demands tight control over impurity profiles, the availability of a 97 % grade from Matrix Scientific can mitigate side reactions attributed to trace acidic or nucleophilic contaminants. The 2 % purity advantage, while not transformative for all reactions, is particularly valuable in Palladium‑catalyzed couplings that are sensitive to phosphine‑consuming impurities.

Indole Pharmacophores with Improved Membrane Permeability

The +0.29 log P advantage over indole itself positions the compound as a useful starting point for early‑stage medicinal chemistry where cell permeability is a critical parameter. By embedding the phosphonate as a prodrug handle, researchers can exploit its favourable distribution coefficient to enhance passive diffusion without resorting to additional lipophilic substituents that might introduce off‑target effects.

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